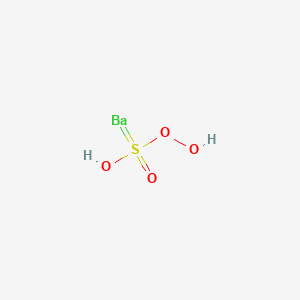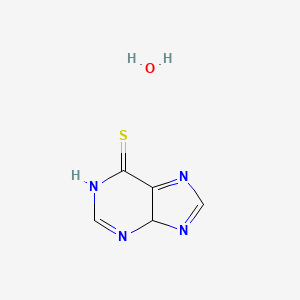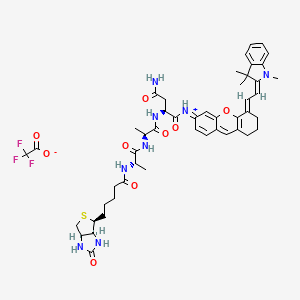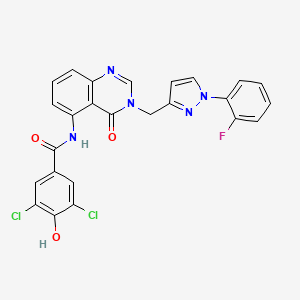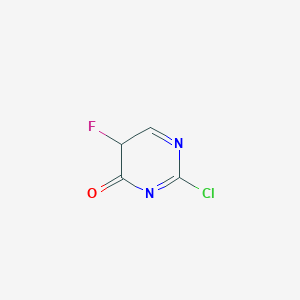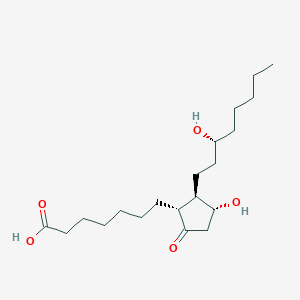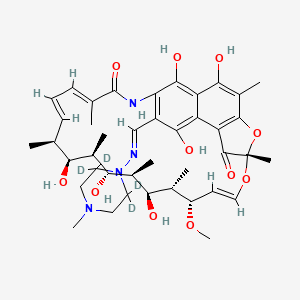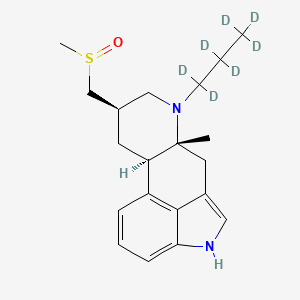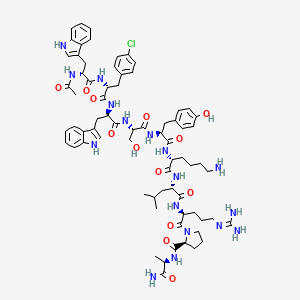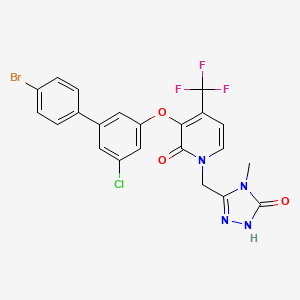
HIV-1 inhibitor-66
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-66 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the replication and spread of the virus within the host organism. The development of this compound is driven by the need for more effective treatments against HIV-1, especially in the face of emerging drug-resistant strains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-66 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the use of pyridine-containing compounds, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
HIV-1 inhibitor-66 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
科学研究应用
HIV-1 inhibitor-66 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of HIV-1 inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the interactions between HIV-1 and host cells.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where existing treatments are ineffective.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiviral treatments.
作用机制
HIV-1 inhibitor-66 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. The compound binds to the active site of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . By inhibiting this enzyme, this compound prevents the integration process, thereby blocking the replication and spread of the virus. The molecular targets include key amino acid residues within the integrase active site, which are essential for its catalytic activity.
相似化合物的比较
HIV-1 inhibitor-66 can be compared with other similar compounds, such as:
Raltegravir: An integrase strand transfer inhibitor (INSTI) that also targets the HIV-1 integrase enzyme.
Elvitegravir: Another INSTI with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A more potent INSTI with a higher barrier to resistance compared to earlier inhibitors.
Uniqueness
This compound stands out due to its unique chemical structure, which allows for stronger binding affinity and improved efficacy against drug-resistant strains of HIV-1. Additionally, its favorable pharmacokinetic profile and lower toxicity make it a promising candidate for further development and clinical trials.
属性
分子式 |
C22H15BrClF3N4O3 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
3-[3-(4-bromophenyl)-5-chlorophenoxy]-1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C22H15BrClF3N4O3/c1-30-18(28-29-21(30)33)11-31-7-6-17(22(25,26)27)19(20(31)32)34-16-9-13(8-15(24)10-16)12-2-4-14(23)5-3-12/h2-10H,11H2,1H3,(H,29,33) |
InChI 键 |
QNIACYCIPWZTEK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C4=CC=C(C=C4)Br)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
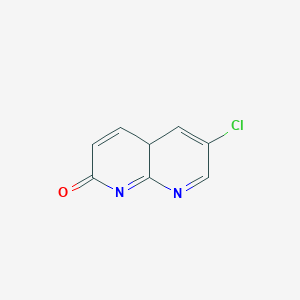
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
